molecular formula C17H34 B1584076 Undecylcyclohexane CAS No. 54105-66-7

Undecylcyclohexane

Cat. No.: B1584076
CAS No.: 54105-66-7
M. Wt: 238.5 g/mol
InChI Key: XQQVOBPJWHQXEN-UHFFFAOYSA-N
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Description

Undecylcyclohexane is an organic compound with the molecular formula C₁₇H₃₄ . It is a cycloalkane, specifically a cyclohexane ring substituted with an undecyl group. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Undecylcyclohexane can be synthesized through the alkylation of cyclohexane with undecyl halides under Friedel-Crafts conditions. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation process. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor containing the catalyst. The process is optimized for high yield and purity, with careful control of temperature and pressure to ensure efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: Undecylcyclohexane primarily undergoes substitution reactions due to the presence of the cyclohexane ring. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Undecylcyclohexane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of undecylcyclohexane is primarily related to its hydrophobic properties. It interacts with hydrophobic regions of molecules and surfaces, influencing their behavior and interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Uniqueness: Undecylcyclohexane is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter or longer chain analogs. Its balance of hydrophobicity and molecular size makes it particularly useful in applications requiring specific solubility and interaction characteristics .

Properties

IUPAC Name

undecylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQVOBPJWHQXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202451
Record name Undecylcyclohexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54105-66-7
Record name Undecylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54105-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecylcyclohexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the alkyl chain length of n-alkylcyclohexanes influence their melting point under high pressure?

A2: Research indicates a direct correlation between the alkyl chain length of n-alkylcyclohexanes and their melting point under pressure. [] As the alkyl chain length increases, so does the melting temperature. This trend is attributed to the enhanced van der Waals forces between molecules with longer alkyl chains, requiring higher energy (and therefore, higher temperature) to overcome these interactions and transition from a solid to a liquid state. This finding provides valuable insights for understanding the physical properties of these compounds under various conditions. The paper titled "Solid−Liquid Equilibria under High Pressure of Eight Pure n-Alkylcyclohexanes" delves deeper into this topic. []

Q2: How does the presence of undecylcyclohexane impact the thermophysical properties of complex hydrocarbon mixtures?

A3: Research exploring the thermophysical properties of hydrocarbon mixtures, particularly those simulating heavy petroleum cuts, has revealed the impact of this compound on the overall fluid behavior. [] When this compound is part of a ternary or quaternary mixture containing heptadecane, undecylbenzene, and potentially hexane, its presence influences properties like speed of sound, density, isothermal and isentropic compressibilities, and the ratio of heat capacities. [] Understanding these influences is crucial for optimizing various industrial processes, especially those involving the handling, processing, and transportation of complex hydrocarbon mixtures. The paper "Détermination dans le domaine haute pression des propriétés thermophysiques d'une coupe lourde en dilution dans de l'hexane" (Determination of the thermophysical properties of a heavy cut diluted in hexane in the high-pressure domain) provides a detailed analysis of these findings. []

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